molecular formula C17H20N2O4 B6206512 2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid CAS No. 2352085-63-1

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid

Cat. No. B6206512
CAS RN: 2352085-63-1
M. Wt: 316.4
InChI Key:
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid, also known as 2-{[(t-Butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propionic acid, is an organic compound with a wide range of applications in the field of chemical synthesis and scientific research. It is a stable, water-soluble molecule that can be used as a starting material for a variety of reactions. This compound is often used in the synthesis of biologically active compounds and pharmaceuticals, as well as in the study of biochemical and physiological processes.

Mechanism of Action

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid{[(t-Butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propionic acid has been shown to act as a competitive inhibitor of certain enzymes, including cytochrome P450 and the enzyme acetylcholinesterase. This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme, thus preventing the binding of the substrate.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid{[(t-Butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propionic acid has been shown to have a variety of effects on biochemical and physiological processes. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells. In addition, it has been shown to have a protective effect against neurotoxicity and to reduce the risk of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid{[(t-Butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propionic acid in laboratory experiments is its stability and water solubility. This compound is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is toxic and should be used with caution in laboratory experiments.

Future Directions

The potential applications of 2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid{[(t-Butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propionic acid in the field of scientific research are vast. Future research could focus on the development of new synthetic methods for the preparation of this compound, as well as the development of new methods for its utilization in various biochemical and physiological studies. Additionally, further studies could be conducted to further explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential of this compound to be used as a drug or a drug delivery system.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid{[(t-Butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propionic acid can be synthesized from the reaction of isoquinoline-1-carboxylic acid and tert-butyl bromoacetate in the presence of triethylamine as a base. The reaction is carried out in a solvent such as dichloromethane or toluene and yields the desired product in a yield of up to 90%.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid{[(t-Butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propionic acid is widely used in scientific research, particularly in the field of biochemistry and physiology. This compound has been used in a variety of studies, including studies of the molecular mechanisms of enzyme action, the effects of drugs on biochemical pathways, and the study of the effects of hormones on physiological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid to form the desired product.", "Starting Materials": [ "Isoquinoline", "tert-Butyl chloroformate", "N,N-Diisopropylethylamine (DIPEA)", "3-Aminopropanoic acid", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Protection of the amine group of isoquinoline with tert-butyl chloroformate and DIPEA in DCM to form N-tert-butoxycarbonyl-isoquinoline", "Coupling of N-tert-butoxycarbonyl-isoquinoline with 3-aminopropanoic acid in DMF using DIPEA as a catalyst to form the desired product", "Workup of the reaction mixture with ethyl acetate and water", "Separation of the organic layer and washing with NaHCO3 and NaCl", "Drying of the organic layer with MgSO4", "Evaporation of the solvent to obtain the crude product", "Purification of the crude product by recrystallization or column chromatography" ] }

CAS RN

2352085-63-1

Product Name

2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid

Molecular Formula

C17H20N2O4

Molecular Weight

316.4

Purity

95

Origin of Product

United States

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